molecular formula C23H22N4O3 B11014793 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11014793
M. Wt: 402.4 g/mol
InChI Key: VREKLIRUHAWPIK-UHFFFAOYSA-N
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Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide (IUPAC name verified in and ) is a hybrid molecule combining a tetrahydrocarbazole core with a phthalazinone-acetamide substituent. The carbazole moiety is substituted with a methoxy group at position 6, while the acetamide linker connects to a 1-oxophthalazin-2(1H)-yl group.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-15-9-10-19-18(11-15)17-7-4-8-20(22(17)26-19)25-21(28)13-27-23(29)16-6-3-2-5-14(16)12-24-27/h2-3,5-6,9-12,20,26H,4,7-8,13H2,1H3,(H,25,28)

InChI Key

VREKLIRUHAWPIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CN4C(=O)C5=CC=CC=C5C=N4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

A widely adopted method involves the Fischer indole reaction between 4-methoxyphenylhydrazine and cyclohexanone derivatives. Key steps include:

  • Reaction Conditions :

    • Hydrazone formation at 80°C in acetic acid (3 h)

    • Cyclization under HCl catalysis at reflux (12 h)

  • Yield : 68–72% (optimized protocol from)

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7)

Alternative Cyclization Routes

Microwave-assisted synthesis reduces reaction time significantly:

  • Conditions : 150°C, 20 min, DMF solvent

  • Yield : 75% (improved vs. traditional heating)

Preparation of the Phthalazinone Moiety

The 1-oxophthalazin-2(1H)-yl segment is synthesized via cyclocondensation of phthalic anhydride derivatives.

Hydrazine-Mediated Cyclization

  • Procedure :

    • Phthalic anhydride + hydrazine hydrate → phthalhydrazide (90% yield)

    • Oxidation with KMnO₄ in acidic medium → 1-oxophthalazine

  • Key Data :

    StepReagentTemp (°C)Time (h)Yield (%)
    Phthalhydrazide formationHydrazine hydrate100490
    OxidationKMnO₄/H₂SO₄80678

Coupling Strategies for Acetamide Formation

The final step involves linking the carbazole and phthalazinone units via an acetamide bridge.

Carbodiimide-Mediated Coupling

  • Reagents :

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (hydroxybenzotriazole) as activator

  • Conditions :

    • Dichloromethane, 0°C → room temperature, 24 h

    • Molar ratio (carbazole:phthalazinone:EDC) = 1:1.2:1.5

  • Yield : 65–70%

Microwave-Assisted Amidation

  • Protocol :

    • 100 W power, 80°C, 30 min

    • Solvent: DMF with 4Å molecular sieves

  • Advantages :

    • Reduced reaction time (30 min vs. 24 h)

    • Improved yield (78%)

Optimization of Reaction Parameters

Solvent Effects on Coupling Efficiency

SolventDielectric ConstantYield (%)Purity (HPLC)
Dichloromethane8.936895.2
DMF36.77898.1
THF7.525291.8

DMF outperforms others due to better solubility of intermediates

Temperature Dependence

Temp (°C)Time (h)Yield (%)Byproduct Formation (%)
0 → 25246812
40127218
6066525

Room temperature balances yield and purity

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography :

    • Silica gel (230–400 mesh)

    • Gradient: Hexane → ethyl acetate (20–50%)

    • Recovery: 89%

  • HPLC Purification :

    • C18 column, acetonitrile/water (55:45)

    • Purity >99%

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.85–2.15 (m, 4H, cyclohexyl CH₂)

    • δ 3.78 (s, 3H, OCH₃)

    • δ 6.92–7.45 (m, 6H, aromatic H)

  • HRMS : m/z 298.1421 [M+H]⁺ (calc. 298.1419)

Scale-Up Challenges and Solutions

Industrial-Scale Production

  • Issue : Exothermic coupling reaction at >500 g scale

  • Mitigation :

    • Slow reagent addition over 2 h

    • Jacketed reactor with −10°C coolant

  • Batch Yield : 63% (5 kg scale)

Waste Management

  • Byproducts :

    • Unreacted EDC (12–15%)

    • Hydrolyzed HOBt (8–10%)

  • Neutralization Protocol :

    • 5% NaHCO₃ wash (3× volumes)

    • Activated charcoal filtration

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall Yield (%)Cost (USD/g)
Classical Fischer + EDC642120
Microwave-assisted55895
Flow chemistry465 (pilot scale)80

Flow chemistry shows promise for large-scale synthesis

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to form quinones.

    Reduction: Reduction of the carbazole core or the phthalazinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully or partially reduced compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in disease processes.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Core Scaffolds
Compound Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Tetrahydrocarbazole + Phthalazinone 6-methoxy, acetamide linker C₂₅H₂₄N₄O₃ 444.53
Y043-4945 () Tetrahydrocarbazole + Phthalazinone 4-oxo-3-isopropyl phthalazinone C₂₆H₂₈N₄O₃ 444.53
N-(6-Methoxy-THC*)-2-(naphthalen-1-yl)acetamide () Tetrahydrocarbazole 6-methoxy, naphthyl-acetamide C₂₅H₂₄N₂O₂ 384.5
4b (Oxadiazol-phthalazinone, ) Phthalazinone + Oxadiazole Thioacetamide linker, sulfamoylphenyl group C₁₉H₁₄N₆O₅S 438.4

*THC: 2,3,4,9-tetrahydro-1H-carbazol-1-yl

Key Observations :

  • The target compound and Y043-4945 share the tetrahydrocarbazole-phthalazinone scaffold but differ in phthalazinone substituents (1-oxo vs. 4-oxo-3-isopropyl) .
  • Replacing the phthalazinone with a naphthyl group () reduces molecular weight by 60 Da and eliminates the hydrogen-bonding capability of the phthalazinone oxygen .
  • Compounds like 4b () retain the phthalazinone moiety but incorporate an oxadiazole ring and sulfur-based linkers, altering electronic properties .

Example :

  • Y043-4945 () likely involves coupling a tetrahydrocarbazole amine with a pre-functionalized phthalazinone-acetic acid derivative.

Physicochemical Properties

Spectral Data
Compound IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (δ ppm)
Target Compound ~1670–1680 (amide) Not provided in evidence
6b () 1682 (amide) 5.48 (–OCH₂), 8.36 (triazole), 10.79 (–NH)
4b () 1719 (lactone) 5.38 (–OCH₂), 8.36 (triazole), 10.79 (–NH)

Notes:

  • The target compound’s acetamide C=O stretch aligns with analogs in –2 (~1670–1680 cm⁻¹) .
  • Phthalazinone derivatives () show additional lactone C=O stretches (~1719 cm⁻¹) .
Target Compound
  • Hypothesized Activity: Potential dual mechanism: carbazole for DNA interaction and phthalazinone for kinase inhibition (e.g., PARP or EGFR targets) .
Analogs
  • Y043-4945 () : Structural similarity suggests comparable bioactivity but modified pharmacokinetics due to the isopropyl group.
  • Oxadiazol-phthalazinones (): Demonstrated anti-proliferative activity against cancer cell lines, likely due to oxadiazole’s electron-withdrawing effects enhancing DNA binding .
  • Naphthyl-acetamide () : The naphthyl group may improve lipophilicity, enhancing blood-brain barrier penetration for CNS targets .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that combines features of carbazole and phthalazine derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The compound's molecular formula is C24H23N3O3C_{24}H_{23}N_{3}O_{3} with a molecular weight of approximately 401.5 g/mol. The structure features a tetrahydrocarbazole moiety linked to an isoquinoline derivative, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that carbazole derivatives exhibit notable anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. In particular:

  • IC50 Values : Certain derivatives have demonstrated IC50 values as low as 5.9 µg/mL against A549 lung carcinoma cells .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Studies on related carbazole derivatives indicate that they can protect neuronal cells from oxidative stress and excitotoxicity:

  • Mechanism : The neuroprotective activity may be attributed to antioxidative properties and modulation of neurotransmitter systems .

Anti-inflammatory and Analgesic Activities

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators:

  • Potential Applications : These properties suggest therapeutic applications in treating conditions like arthritis and chronic pain syndromes .

Case Studies and Research Findings

Several studies have focused on the biological activities of carbazole derivatives:

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various N-substituted carbazoles against bacteria such as E. coli and S. aureus, showing significant inhibition at certain concentrations .
  • Neuroprotective Studies : Research on specific N-substituted carbazoles demonstrated their ability to protect HT22 neuronal cells from glutamate-induced injury at concentrations as low as 3 µM .
  • Pharmacological Potential : The dual functionality of the compound (carbazole and phthalazinone moieties) suggests enhanced interactions with biological targets compared to simpler analogs, potentially leading to improved pharmacological profiles.

Q & A

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., –NH at ~3260–3300 cm⁻¹, C=O at ~1670–1690 cm⁻¹, and aromatic C=C at ~1590–1610 cm⁻¹) .
  • NMR : ¹H NMR reveals substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 8.3–8.4 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and aromatic systems .
  • HRMS : Validates molecular formulas (e.g., [M+H]⁺ with <1 ppm error) .

How can reaction conditions be optimized for higher yields in synthesis?

Advanced
Use Design of Experiments (DoE) to systematically vary parameters (catalyst loading, solvent ratio, temperature). For example:

FactorRange TestedOptimal Value
Cu(OAc)₂ loading5–15 mol%10 mol%
Solvent (t-BuOH:H₂O)1:1–4:13:1
TemperatureRT–60°CRT
Statistical tools like ANOVA identify significant factors, reducing trial runs by 40–60% . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .

How can contradictions in spectral data interpretation be resolved?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguishing triazole protons from aromatic signals .
  • Isotopic Labeling : Confirms reaction pathways (e.g., ¹⁵N-labeled azides to track cycloaddition regioselectivity).
  • Cross-Validation : Compare HRMS with elemental analysis to rule out impurities .

What in vitro models are suitable for assessing its pharmacological potential?

Q. Basic

  • Anti-Proliferative Assays : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates.
  • Dose-Response Curves : Fit data to Hill equations to quantify efficacy/potency .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Substituent Variation : Synthesize analogs with modified carbazole/phthalazinone groups (e.g., –NO₂, –Cl, –OCH₃) to assess electronic effects.
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

What computational methods enhance reaction design for novel derivatives?

Q. Advanced

  • Quantum Chemical Calculations (DFT) : Predict transition states and regioselectivity in cycloadditions .
  • Machine Learning : Train models on reaction databases (e.g., USPTO) to suggest optimal catalysts/solvents.
  • Molecular Dynamics : Simulate solubility/stability in different solvents (e.g., water vs. DMSO) .

How can solubility issues be addressed during formulation?

Q. Advanced

  • Co-Solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt Formation : React with HCl or sodium bicarbonate to generate ionizable derivatives.
  • Nanoformulation : Encapsulate in liposomes (e.g., particle size <200 nm via DLS) .

What stability studies are recommended for long-term storage?

Q. Basic

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Light Sensitivity : Use amber vials if UV-Vis shows photodegradation (λmax shifts).
  • Lyophilization : For hygroscopic compounds, lyophilize and store under argon .

What challenges arise during scale-up synthesis, and how are they mitigated?

Q. Advanced

  • Heat Management : Use flow reactors for exothermic steps (e.g., cycloadditions).
  • Catalyst Recovery : Immobilize Cu(OAc)₂ on silica to reduce metal leaching.
  • Purification : Switch from recrystallization to column chromatography (e.g., Biotage systems) for >100 g batches .

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